
(4E)-6,6-dimethylhepta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-6,6-dimethylhepta-1,4-diene is an organic compound characterized by its unique structure, which includes a hepta-diene backbone with two methyl groups attached at the sixth carbon. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The “4E” designation indicates the specific geometric configuration of the double bond at the fourth carbon, where the higher priority substituents are on opposite sides (entgegen in German).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6,6-dimethylhepta-1,4-diene can be achieved through various organic reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For this compound, the starting materials could include a suitable aldehyde and a phosphonium ylide derived from a precursor with the desired carbon skeleton.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often used to facilitate the formation of the double bonds under controlled conditions. The reaction parameters, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-6,6-dimethylhepta-1,4-diene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form the corresponding alkanes.
Substitution: Electrophilic addition reactions, where halogens or other electrophiles add across the double bond, are common. For example, bromination using bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Br2, CCl4
Major Products
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
Applications De Recherche Scientifique
(4E)-6,6-dimethylhepta-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (4E)-6,6-dimethylhepta-1,4-diene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is governed by the presence of the double bonds, which can participate in various addition and substitution reactions. The molecular targets and pathways involved are typically related to the formation of new chemical bonds or the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-6,6-dimethylhepta-1,4-diene: The geometric isomer with the same molecular formula but different spatial arrangement of substituents.
6,6-dimethylhepta-1,3-diene: A structural isomer with the double bonds at different positions.
6,6-dimethylhepta-1,5-diene: Another structural isomer with a different arrangement of double bonds.
Uniqueness
(4E)-6,6-dimethylhepta-1,4-diene is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of molecular geometry on chemical behavior.
Propriétés
Numéro CAS |
61077-49-4 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
(4E)-6,6-dimethylhepta-1,4-diene |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h5,7-8H,1,6H2,2-4H3/b8-7+ |
Clé InChI |
ZGJKAUXKGMEHQL-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)(C)/C=C/CC=C |
SMILES canonique |
CC(C)(C)C=CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)


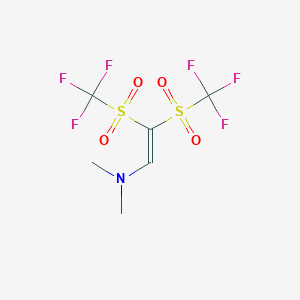
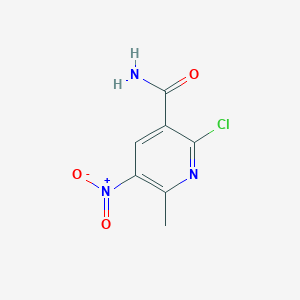
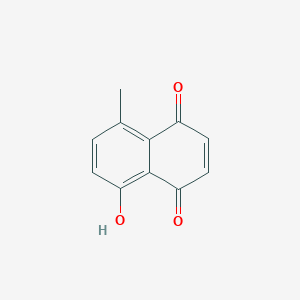
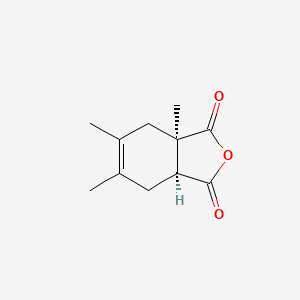

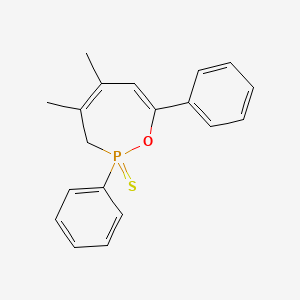

![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)


